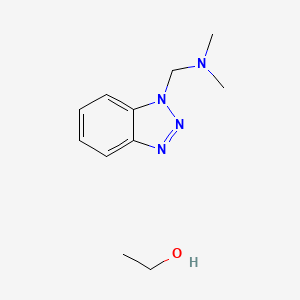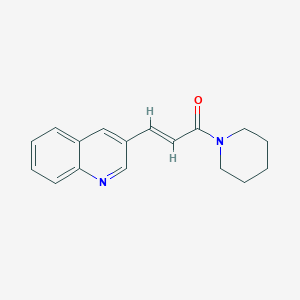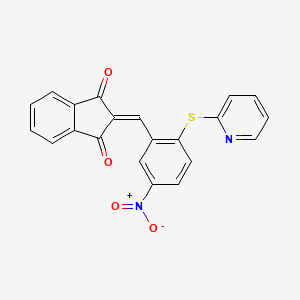![molecular formula C16H19N3O3S B2582703 2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide CAS No. 2305572-61-4](/img/structure/B2582703.png)
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a small molecule inhibitor that targets the protein-protein interactions involved in the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
MPPA targets the protein-protein interactions involved in the formation of amyloid fibrils. Amyloid fibrils are composed of misfolded proteins that aggregate and form insoluble deposits in the brain, leading to neurodegeneration. MPPA binds to the amyloidogenic proteins and prevents their aggregation, thereby reducing the toxicity associated with amyloid aggregates.
Biochemical and Physiological Effects:
MPPA has been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. MPPA also reduces the toxicity associated with amyloid aggregates and prevents the formation of amyloid fibrils. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of MPPA is its ability to inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of neurodegenerative diseases. However, one of the limitations of MPPA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of MPPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that improve the solubility and bioavailability of MPPA. Additionally, further studies are needed to investigate the safety and efficacy of MPPA in animal models and human clinical trials. Finally, the potential of MPPA as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease and type 2 diabetes, should also be explored.
合成方法
The synthesis of MPPA involves a multi-step process that begins with the preparation of 3-methyl-4-phenylpyrazole. This intermediate is then reacted with N-(2-bromoethyl)acetamide to form 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide. The final step involves the reaction of 2-(3-methyl-4-phenylpyrazol-1-yl)acetamide with (E)-3-methylsulfonylprop-2-enyl bromide to form 2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide.
科学研究应用
MPPA has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Several studies have shown that MPPA can inhibit the formation of amyloid fibrils and reduce the toxicity associated with amyloid aggregates. MPPA has also been shown to reduce the accumulation of amyloid-beta in the brains of transgenic mice models of Alzheimer's disease. These findings suggest that MPPA has the potential to be developed as a novel therapeutic agent for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-(3-methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-15(14-7-4-3-5-8-14)11-19(18-13)12-16(20)17-9-6-10-23(2,21)22/h3-8,10-11H,9,12H2,1-2H3,(H,17,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOBADVYNUKMW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2=CC=CC=C2)CC(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)
![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)